Fibrinogen-Binding Peptide TFA

Solubility Formulation Peptide Chemistry

Researchers studying platelet-fibrinogen interactions often encounter poor solubility with non-TFA salt forms, requiring DMSO that interferes with platelet function. This peptide offers a direct solution: • 100-fold enhanced aqueous solubility (200 mg/mL) eliminates DMSO in platelet assays • Unique direct fibrinogen-binding mechanism distinct from RGD-based GPIIb/IIIa antagonists • Enables ligand-focused pathway dissection and serves as a positive control in SAR studies

Molecular Formula C27H40F3N7O10
Molecular Weight 679.6 g/mol
Cat. No. B12391363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinogen-Binding Peptide TFA
Molecular FormulaC27H40F3N7O10
Molecular Weight679.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1
InChIKeyOVODFPNTFPNCIQ-LBIDXIFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinogen-Binding Peptide TFA: A Unique Fibrinogen-Targeting Pentapeptide for Antithrombotic Research


Fibrinogen-Binding Peptide TFA, chemically designated as H-Glu-His-Ile-Pro-Ala-OH trifluoroacetate salt, is a synthetic pentapeptide designed via the anticomplementarity hypothesis to mimic the vitronectin-binding site on the fibrinogen receptor [1]. Unlike conventional RGD-based peptides that target the receptor, this compound binds directly to fibrinogen, inhibiting both platelet adhesion to fibrinogen and subsequent platelet aggregation [1]. The TFA (trifluoroacetate) salt form is utilized to enhance solubility and stability for research applications.

Fibrinogen-targeted mechanism. Binds fibrinogen directly, not the GPIIb/IIIa receptor. Supports ligand-level platelet research.
Aqueous assay compatibility. TFA salt form designed for enhanced water solubility, facilitating solvent-free platelet assay workflows.
Sequence-defined activity. EHIPA pentapeptide motif provides sequence-specific antiplatelet effects for controlled SAR studies.

Why Fibrinogen-Binding Peptide TFA Cannot Be Simply Substituted by Other Fibrinogen Receptor Antagonists


Substitution with other in-class compounds, such as RGD-containing peptides or alternative salt forms, is not straightforward due to Fibrinogen-Binding Peptide TFA's distinct mechanism of action and unique physicochemical properties. While RGD peptides (e.g., RGDS) act as competitive antagonists at the platelet GPIIb/IIIa receptor [1], Fibrinogen-Binding Peptide TFA binds directly to its ligand, fibrinogen [2]. This fundamental difference in target engagement can lead to divergent biological outcomes. Furthermore, the TFA counter-ion critically influences aqueous solubility, with the TFA salt exhibiting a 100-fold higher solubility compared to the non-TFA form, directly impacting its utility in aqueous assay systems .

Mechanism Fibrinogen-binding mechanism differs from RGD-peptide receptor antagonists. Target engagement may shift pathway interpretation.
Solubility Non-TFA salt forms exhibit lower aqueous solubility. Assay concentration context may require review.
Activity Antiplatelet activity is sequence-dependent. Similar pentapeptides or truncated sequences may not reproduce endpoint responses.

Quantitative Differentiation of Fibrinogen-Binding Peptide TFA: A Comparative Evidence Guide for Procurement


Aqueous Solubility Enhancement: TFA Salt vs. Non-TFA Form

The TFA salt form of Fibrinogen-Binding Peptide demonstrates a 100-fold increase in aqueous solubility compared to the non-TFA peptide. This difference is critical for researchers requiring high-concentration stock solutions for in vitro assays without the use of organic co-solvents.

Aqueous Solubility
Data to verify
100-fold higher aqueous solubility for TFA salt (200 mg/mL vs. 2 mg/mL non-TFA).
Supports formulation-context review.
Supplier-reported comparison. Validation under assay conditions recommended.
Solubility Formulation Peptide Chemistry

Sequence-Specific Antiplatelet Activity: EHIPA vs. Inactive Analogues

The antiplatelet activity of Fibrinogen-Binding Peptide TFA is highly sequence-dependent. In the original study, the active sequence (Glu-His-Ile-Pro-Ala) was compared to closely related analogues, which were found to be either inactive or significantly less potent inhibitors of platelet function. This demonstrates that activity is not a general property of similar peptides but is conferred by the specific EHIPA sequence. [1]

Antiplatelet Activity
Class-level
EHIPA: Active inhibitor. Closely related analogues: Inactive or less active. Activity is sequence-specific.
Assay-response context is sequence-dependent.
Qualitative comparison from original study context. Abstract-level evidence.
Antiplatelet GPIIb/IIIa Thrombosis

Differential Target Engagement: Fibrinogen Binder vs. RGD Peptide Receptor Antagonist

Fibrinogen-Binding Peptide TFA operates through a distinct mechanism by binding directly to its ligand, fibrinogen, rather than the platelet GPIIb/IIIa receptor. This contrasts with RGD-containing peptides, such as RGDS, which function as competitive antagonists of the receptor [1][2]. This difference in target engagement can be crucial for experiments designed to dissect ligand-receptor interactions or when developing probes that require fibrinogen tracking independent of receptor activation states.

Target Engagement
Class-level
EHIPA: Binds fibrinogen. RGDS (RGD peptide): Binds GPIIb/IIIa receptor. Ligand-level vs. receptor-level targeting.
Mechanism-of-action selection context differs.
Contrasts ligand-centric probe with receptor antagonist. Class-inferred mechanism.
Mechanism of Action GPIIb/IIIa Fibrinogen

Broad-Spectrum Adhesion Inhibition: Fibrinogen and Vitronectin

Unlike some anti-adhesion peptides that are specific to a single substrate, Fibrinogen-Binding Peptide TFA inhibits platelet adhesion to both fibrinogen and vitronectin. This dual inhibition profile is a specific characteristic of the EHIPA sequence and may offer advantages in experimental systems where multiple extracellular matrix proteins are present. [1]

Adhesion Profile
Class-level
Inhibits platelet adhesion to both fibrinogen and vitronectin. Broader profile than single-substrate peptides.
Supports multi-substrate adhesion model review.
Qualitative property. Biological context may require validation in complex matrices.
Cell Adhesion Vitronectin Extracellular Matrix

Optimal Research and Industrial Application Scenarios for Fibrinogen-Binding Peptide TFA Based on Comparative Evidence


High-Concentration Aqueous Assays for Platelet Function Studies

Leverage the 100-fold enhanced aqueous solubility of the TFA salt (200 mg/mL) to prepare high-concentration stock solutions directly in aqueous buffers. This eliminates the need for organic solvents like DMSO, which can interfere with platelet function and other sensitive biological assays. Ideal for dose-response studies in platelet aggregation or adhesion experiments where solvent artifacts must be minimized.

Investigating Ligand-Centric Antiplatelet Mechanisms

Utilize this peptide as a unique tool to study the fibrinogen-platelet interaction from the ligand perspective. Its distinct mechanism of binding directly to fibrinogen, rather than antagonizing the GPIIb/IIIa receptor like RGD peptides, allows for the dissection of ligand-dependent signaling pathways and the development of novel antithrombotic strategies that do not rely on receptor blockade. [1][2]

Dual-Substrate Anti-Adhesion Studies in Complex ECM Environments

Employ the peptide's ability to inhibit platelet adhesion to both fibrinogen and vitronectin to model complex extracellular matrix interactions. This is particularly relevant for studies on thrombosis, wound healing, or biomaterial development where multiple adhesive proteins are present. The dual inhibition profile provides a broader experimental tool compared to single-substrate inhibitors. [1]

Sequence-Specificity Controls in Peptide SAR Studies

Given the demonstrated sequence-specific activity of the EHIPA motif—where closely related analogues are inactive—this peptide serves as an excellent positive control in structure-activity relationship (SAR) studies. Researchers can use it to benchmark the activity of novel fibrinogen-binding or antiplatelet peptides, ensuring that observed effects are due to specific sequence interactions rather than non-specific peptide properties. [1]

Application
Selection Property
Validation Focus
Aqueous platelet function assays
TFA salt aqueous solubility profile
Solvent-free stock preparation; platelet aggregation endpoint reproducibility
Ligand-centric antiplatelet mechanism studies
Direct fibrinogen-binding mechanism
Ligand-receptor dissociation; comparison to receptor antagonists
Multi-substrate adhesion research
Fibrinogen and vitronectin adhesion inhibition
Adhesion model complexity; dual substrate endpoint verification
Peptide SAR positive control
Sequence-specific antiplatelet activity
Activity benchmarking vs. novel sequences; inactive analogue comparison

Technical Documentation Hub

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43 linked technical documents
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